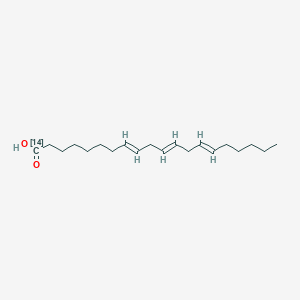
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its applications in the synthesis of azo dyes. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- typically involves the azo coupling reaction. This reaction occurs between 6-amino-4-hydroxy-2-naphthalenesulfonic acid and 2-(trifluoromethyl)benzenediazonium ion in highly concentrated aqueous alkaline solutions . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- undergoes several types of chemical reactions, including:
Azo Coupling Reactions: This is the primary reaction used in its synthesis, where it forms azo bonds with diazonium salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Substitution Reactions: Various substituents can be introduced into the compound, modifying its chemical behavior and applications.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various azo dyes, which are characterized by their intense colors and stability. These dyes are used in a wide range of applications, from textile coloring to biological staining.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- has several scientific research applications:
Chemistry: It is used in the synthesis of complex azo dyes and as a reagent in various chemical reactions.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- involves its ability to form stable azo bonds. These bonds are formed through the reaction of the amino and hydroxyl groups with diazonium salts, resulting in the formation of the azo linkage. This linkage is responsible for the compound’s vibrant colors and stability. The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species during the azo coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: This compound is a precursor in the synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- and shares similar chemical properties.
2-Hydroxynaphthalene-6-sulfonic acid: Another related compound used in similar applications, particularly in the synthesis of azo dyes.
Uniqueness
What sets 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- apart is its trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance dyes and reagents .
Eigenschaften
CAS-Nummer |
37078-97-0 |
|---|---|
Molekularformel |
C17H12F3N3O4S |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16/h1-8,24H,21H2,(H,25,26,27) |
InChI-Schlüssel |
DIAXRUOBYBLEJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
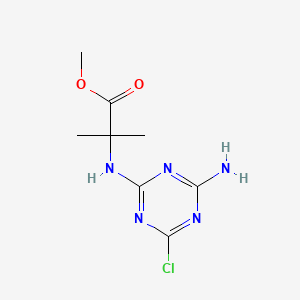
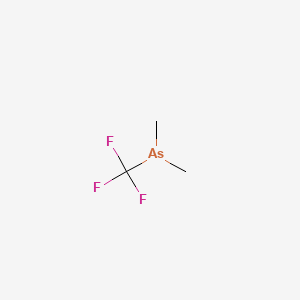
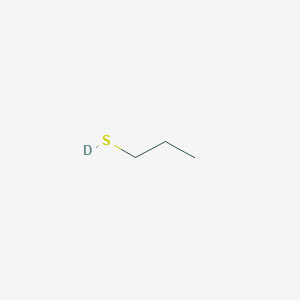

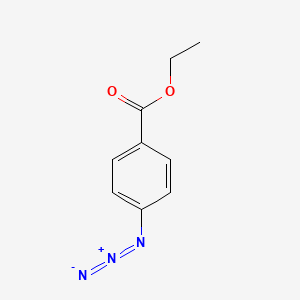
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)



